N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide
Description
N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and a pyrrolidine moiety
Properties
Molecular Formula |
C24H23N5O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-[[3-(2-thiophen-2-ylpyrrolidin-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-16(30)25-17-10-12-18(13-11-17)34(31,32)28-23-24(27-20-7-3-2-6-19(20)26-23)29-14-4-8-21(29)22-9-5-15-33-22/h2-3,5-7,9-13,15,21H,4,8,14H2,1H3,(H,25,30)(H,26,28) |
InChI Key |
NAEPWTOGTKEJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include potassium carbonate, tetrahydropyrrole, and various solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, thiophene-containing molecules, and pyrrolidine-based structures. Examples include:
- 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride
Uniqueness
What sets N-[4-({3-[2-(thiophen-2-yl)pyrrolidin-1-yl]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
